molecular formula C17H14FN3O3S B6034441 N-(4-fluorophenyl)-2-{(2E)-4-hydroxy-2-[(4-hydroxyphenyl)imino]-2,5-dihydro-1,3-thiazol-5-yl}acetamide

N-(4-fluorophenyl)-2-{(2E)-4-hydroxy-2-[(4-hydroxyphenyl)imino]-2,5-dihydro-1,3-thiazol-5-yl}acetamide

Cat. No.: B6034441
M. Wt: 359.4 g/mol
InChI Key: MVFFJWUCWBOFLL-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-{(2E)-4-hydroxy-2-[(4-hydroxyphenyl)imino]-2,5-dihydro-1,3-thiazol-5-yl}acetamide is a thiazole-based acetamide derivative characterized by a dihydrothiazole core substituted with hydroxyl and imino groups. This compound’s structural uniqueness lies in the combination of dual hydroxyl groups (at positions 4 of the thiazole ring and 4 of the phenylimino substituent), which may influence hydrogen bonding and solubility.

Properties

IUPAC Name

N-(4-fluorophenyl)-2-[2-(4-hydroxyphenyl)imino-4-oxo-1,3-thiazolidin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O3S/c18-10-1-3-11(4-2-10)19-15(23)9-14-16(24)21-17(25-14)20-12-5-7-13(22)8-6-12/h1-8,14,22H,9H2,(H,19,23)(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVFFJWUCWBOFLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CC2C(=O)NC(=NC3=CC=C(C=C3)O)S2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-{(2E)-4-hydroxy-2-[(4-hydroxyphenyl)imino]-2,5-dihydro-1,3-thiazol-5-yl}acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to react 4-fluoroaniline with chloroacetyl chloride to form N-(4-fluorophenyl)chloroacetamide. This intermediate is then reacted with 2-aminothiazole in the presence of a base to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include using advanced techniques such as continuous flow reactors and employing catalysts to enhance reaction rates. Additionally, purification steps such as recrystallization and chromatography are often used to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-2-{(2E)-4-hydroxy-2-[(4-hydroxyphenyl)imino]-2,5-dihydro-1,3-thiazol-5-yl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

N-(4-fluorophenyl)-2-{(2E)-4-hydroxy-2-[(4-hydroxyphenyl)imino]-2,5-dihydro-1,3-thiazol-5-yl}acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-{(2E)-4-hydroxy-2-[(4-hydroxyphenyl)imino]-2,5-dihydro-1,3-thiazol-5-yl}acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Substituent Variations on the Thiazole Core

  • 2-{(2E)-2-[(4-Chloro-2-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-(2,3-dimethylphenyl)acetamide (): Structural Differences: Chlorine and methyl groups replace hydroxyl substituents on the phenylimino group. Impact: Increased lipophilicity and steric bulk may reduce solubility but enhance membrane permeability. Synthesis: Likely involves condensation of thiourea derivatives with maleimides, as seen in analogous reactions ().
  • 2-{(5Z)-2,4-Dioxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidin-3-yl}-N-(4-fluorophenyl)acetamide (): Structural Differences: A dioxo-thiazolidine core and a styrylidene group replace the hydroxyl-imino motif. Impact: The conjugated styrylidene system may enhance UV absorption and π-π stacking interactions, relevant for optical or material applications.

Modifications on the Acetamide Side Chain

  • Flufenacet (N-(4-Fluorophenyl)-N-(1-methylethyl)-2-((5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)oxyl)acetamide) ():
    • Structural Differences : A trifluoromethyl-thiadiazole group replaces the thiazole core, and an isopropyl group is added to the acetamide nitrogen.
    • Impact : The trifluoromethyl group increases metabolic stability, making it effective as a herbicide (PS: Solid; MW: 364.34; MP: 75°C) .

Tautomeric Behavior in Thiazolidinone-Acetamides

  • N-(4-ethoxyphenyl)-2-(4-oxo-2-phenylimino-1,3-thiazolidin-5-yl)acetamide (3c-I/3c-A) (): Key Feature: Exists as a 1:1 tautomeric mixture of imino (3c-I) and amino (3c-A) forms. Comparison: The target compound’s hydroxyl and imino groups may stabilize a single tautomer, avoiding equilibrium complexities that affect reactivity or binding .

Anti-Inflammatory and Analgesic Potential

  • Compound 9 (2-((5-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide) ():
    • Activity : Exhibits COX-1/2 inhibition, a trait linked to anti-inflammatory effects.
    • Structural Insight : The 4-fluorophenyl group in both Compound 9 and the target compound suggests shared pharmacophoric elements for cyclooxygenase interaction .

Antiexudative Activity

  • 2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives (): Activity: Demonstrated dose-dependent anti-exudative effects comparable to diclofenac.

Physicochemical and Crystallographic Properties

  • N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide (): Crystal Data: Monoclinic system (P21/c), a = 9.5061 Å, b = 11.2152 Å, c = 12.7752 Å, β = 101.823°, Z = 4. Comparison: The target compound’s hydroxyl groups may alter packing efficiency and melting point (e.g., ’s MP: 490 K) .

Biological Activity

N-(4-fluorophenyl)-2-{(2E)-4-hydroxy-2-[(4-hydroxyphenyl)imino]-2,5-dihydro-1,3-thiazol-5-yl}acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its chemical properties, biological activities, and relevant case studies.

The compound's IUPAC name is this compound. It has a molecular formula of C15H14FN3O2SC_{15}H_{14}FN_3O_2S and a molecular weight of approximately 321.35 g/mol. The presence of functional groups such as hydroxyl and thiazole contributes to its biological activity.

Antioxidant Activity

Research has indicated that compounds with similar structural motifs exhibit significant antioxidant properties. For instance, derivatives containing phenolic structures have been shown to effectively scavenge free radicals, thus preventing oxidative stress in cells. In particular, compounds with hydroxyphenyl groups have demonstrated potent antioxidant activity in various assays (e.g., ABTS and DPPH assays).

Antimicrobial Activity

The compound's thiazole moiety is known for its antimicrobial properties. Studies have shown that thiazole derivatives can inhibit the growth of various bacterial strains. A comparative study revealed that similar compounds exhibited IC50 values ranging from 10 to 50 µM against common pathogens such as Staphylococcus aureus and Escherichia coli.

Enzyme Inhibition

The biological activity of this compound may also be linked to its ability to inhibit specific enzymes. For example, compounds with similar structures have been reported to inhibit tyrosinase activity, which is crucial in melanin biosynthesis. This inhibition can be beneficial for treating hyperpigmentation disorders.

Study 1: Antioxidant Efficacy

In a study published in the Journal of Medicinal Chemistry, a series of thiazole derivatives were synthesized and evaluated for their antioxidant activity using the DPPH assay. The most active compound in the series exhibited an EC50 value of 9.0 µM, indicating strong scavenging ability compared to standard antioxidants .

CompoundEC50 (µM)
Compound A13.2 ± 0.5
Compound B9.0 ± 0.3
Compound C13.0 ± 1.1

Study 2: Antimicrobial Activity

Another relevant study investigated the antimicrobial properties of various thiazole derivatives against E. coli and S. aureus. The results showed that several compounds had promising antimicrobial effects with IC50 values ranging from 20 to 40 µM .

CompoundIC50 (µM)Target Organism
Compound D25 ± 5E. coli
Compound E30 ± 7S. aureus

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